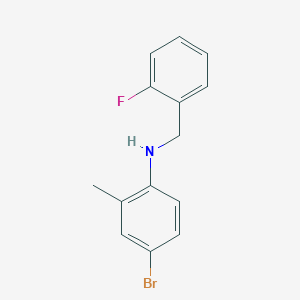

4-Bromo-N-(2-fluorobenzyl)-2-methylaniline

Description

Significance of Arylamine Scaffolds in Modern Organic Synthesis

Arylamine scaffolds, the core structure of aniline (B41778) and its derivatives, are of paramount importance in organic chemistry. sci-hub.se They are integral components in a vast array of industrially significant products, including pharmaceuticals, agrochemicals, polymers, and dyes. sci-hub.seketonepharma.compsu.edu The nitrogen atom in an arylamine is trivalent, possessing an unshared pair of electrons that imparts basicity and nucleophilicity, making it a key participant in many chemical reactions. ncert.nic.in

In contemporary organic synthesis, the development of efficient methods to construct and modify arylamine derivatives is a major focus. researchgate.net These scaffolds are fundamental building blocks for creating complex molecular architectures. Their presence in biologically active compounds like adrenaline and novocaine underscores their relevance in medicinal chemistry. ncert.nic.in The ability to fine-tune the electronic and steric properties of the aniline ring through substitution allows chemists to modulate the pharmacological profiles of drug candidates, enhancing efficacy and reducing potential toxicity.

The Strategic Importance of Halogenated and N-Alkylated Aniline Derivatives

The strategic placement of halogen atoms and N-alkyl groups on an aniline framework is a powerful tool in molecular design. Halogenation, particularly with bromine and fluorine, dramatically influences a molecule's physical, chemical, and biological properties. Aryl halides are common substructures in many synthetic and naturally occurring bioactive molecules. nih.gov Classical methods for preparing aryl halides can be challenging with electron-rich substrates like anilines, often leading to poor regioselectivity. nih.gov This has driven the development of novel, selective halogenation techniques. nih.gov

The bromine atom in compounds like 4-bromoaniline (B143363) serves as a versatile synthetic handle. It is a key substrate in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, which are powerful methods for forming new carbon-carbon bonds. chemicalbook.com This allows for the straightforward elaboration of the aromatic core. chemicalbook.com Fluorine substitution, as seen in the 2-fluorobenzyl group, is a widely used strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity by altering electronic properties and forming specific interactions like hydrogen bonds.

N-alkylation is another critical transformation, converting primary or secondary anilines into more complex amines. researchgate.netorganic-chemistry.org This process is a key step in many multi-step synthetic sequences. researchgate.net However, controlling the degree of alkylation to avoid mixtures of secondary, tertiary, and quaternary ammonium (B1175870) salts can be a significant challenge. psu.edu The development of selective N-alkylation methods, including the use of ionic liquids or heterogeneous catalysts, is an active area of research to improve the efficiency and atom economy of these crucial reactions. psu.eduorganic-chemistry.org

Overview of Comprehensive Academic Research Approaches for Complex Organic Molecules

The structural elucidation of a new or complex organic molecule is a fundamental task that relies on a suite of sophisticated analytical techniques. researchgate.net The typical workflow involves isolating the pure compound followed by a multi-faceted analysis to determine its connectivity, stereochemistry, and conformation. numberanalytics.comresearchgate.net

The primary tools for this purpose are spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. numberanalytics.com One-dimensional (¹H and ¹³C) and two-dimensional experiments (like COSY, HSQC, HMBC) reveal through-bond correlations, establishing how atoms are connected. researchgate.net Advanced techniques can also provide insight into the molecule's three-dimensional shape. researchgate.net

Mass Spectrometry (MS): MS provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structural components. numberanalytics.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule, such as N-H bonds in amines or C=O bonds in amides. numberanalytics.com

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the definitive method. oup.com This technique maps the precise location of each atom in the crystal lattice, providing definitive data on bond lengths, bond angles, and stereochemistry. researchgate.net

Complementing these experimental techniques are computational chemistry methods . Using density functional theory (DFT) and other models, researchers can calculate properties like molecular geometries, reaction energies, and NMR chemical shifts. nih.govumn.eduacs.org These calculations can help predict the most likely structure among several possibilities and provide a deeper understanding of the molecule's electronic properties and reactivity. umn.eduacs.org

Research Findings on 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline

While specific, in-depth academic studies on this compound are not widely published, its chemical properties and a plausible synthetic route can be inferred from established principles of organic chemistry and data on its precursors.

The synthesis of this compound would typically involve the N-alkylation of 4-bromo-2-methylaniline (B145978) with a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide or chloride). This is a standard nucleophilic substitution reaction where the nitrogen atom of the aniline acts as the nucleophile.

A common procedure for the synthesis of the precursor, 4-bromo-2-methylaniline, involves a multi-step process starting from 2-methylaniline (o-toluidine). google.com The amine is first protected, often as an acetamide, to moderate its reactivity and direct the subsequent bromination to the para position. google.com The protecting group is then removed via hydrolysis to yield the desired 4-bromo-2-methylaniline. google.com

The final N-alkylation step would then be carried out by reacting 4-bromo-2-methylaniline with 2-fluorobenzyl bromide in the presence of a base (like potassium carbonate or triethylamine) and a suitable solvent. researchgate.net

Physicochemical Properties

The key physicochemical properties of the constituent parts and the final compound are summarized below.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₄H₁₃BrFN |

| Molecular Weight | 294.16 g/mol |

| IUPAC Name | 4-bromo-N-[(2-fluorophenyl)methyl]-2-methylaniline |

| Precursor: 4-Bromo-2-methylaniline | |

| CAS Number | 583-75-5 |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| Melting Point | 57-59 °C |

| Boiling Point | 240 °C |

| Precursor: 2-Fluorobenzyl bromide | |

| CAS Number | 395-77-7 |

| Molecular Formula | C₇H₆BrF |

| Molecular Weight | 189.03 g/mol |

Note: Properties for the title compound are calculated or inferred from available database information. Properties for precursors are from experimental data.

Spectroscopic Data

¹H NMR: The spectrum would show distinct signals for the aromatic protons on both the aniline and benzyl (B1604629) rings, a singlet for the methyl group, and a characteristic signal (likely a doublet or triplet, depending on coupling) for the methylene (B1212753) (-CH₂-) bridge, which would also show coupling to the N-H proton.

¹³C NMR: The spectrum would display 14 unique carbon signals corresponding to the molecular structure. The chemical shifts would be influenced by the attached substituents (bromo, methyl, amino, and fluoro groups). chemicalbook.com

IR Spectrum: Key absorption bands would be expected for the N-H stretching vibration, C-N stretching, C-H stretching (aromatic and aliphatic), and C-Br and C-F stretching.

Mass Spectrum: The molecular ion peak would appear as a characteristic doublet due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 293 and 295. Key fragmentation patterns would likely involve the cleavage of the benzyl group.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-[(2-fluorophenyl)methyl]-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrFN/c1-10-8-12(15)6-7-14(10)17-9-11-4-2-3-5-13(11)16/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCRQHUNVUUWPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo N 2 Fluorobenzyl 2 Methylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. However, specific NMR data for 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline are not available in the reviewed scientific literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the complex structure of molecules like this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be essential for its complete characterization.

Despite the utility of these methods, no published studies containing COSY, HSQC, HMBC, or NOESY data for this compound could be located. Such analyses would be necessary to confirm the connectivity between the 2-fluorobenzyl group and the 4-bromo-2-methylaniline (B145978) moiety.

Conformational Analysis in Solution by NMR

The flexibility of the N-benzyl bond in this compound allows for multiple conformations in solution. NMR techniques, particularly NOESY, which measures through-space interactions, would be instrumental in determining the preferred spatial arrangement of the aromatic rings relative to each other. At present, there are no published reports on the conformational analysis of this specific compound in solution by NMR.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is the definitive method for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₄H₁₃BrFN), HRMS would confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would further validate the structure by showing the loss of specific fragments, such as the fluorobenzyl group.

A search of the scientific literature and spectral databases did not yield any experimental HRMS data for this compound.

| Predicted HRMS Data | |

| Property | Value |

| Molecular Formula | C₁₄H₁₃BrFN |

| Exact Mass | 293.0215 u |

Note: The data in this table is predicted based on the chemical structure and has not been experimentally confirmed.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Signatures

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups present in a molecule. For this compound, these techniques would be expected to show characteristic absorption bands for N-H stretching, C-N stretching, aromatic C-H and C=C stretching, C-Br stretching, C-F stretching, and the bending vibrations of the methyl group.

While FT-IR and Raman spectra are available for related compounds like 4-bromo-2-methylaniline, no specific experimental vibrational spectra have been published for this compound. sigmaaldrich.comtcichemicals.com

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice of this compound.

There are no published crystal structures for this compound in the Cambridge Structural Database or other publicly accessible resources.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical formula and assess the purity of a synthesized sample. For this compound (C₁₄H₁₃BrFN), the theoretical elemental composition can be calculated.

No experimental elemental analysis data for this compound has been reported in the scientific literature.

| Calculated Elemental Composition | |

| Element | Percentage |

| Carbon (C) | 57.16% |

| Hydrogen (H) | 4.45% |

| Bromine (Br) | 27.16% |

| Fluorine (F) | 6.46% |

| Nitrogen (N) | 4.76% |

Note: The data in this table is calculated based on the molecular formula and has not been experimentally verified.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo N 2 Fluorobenzyl 2 Methylaniline

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromo Position

The bromine atom on the aniline (B41778) ring is a key handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govrsc.org For 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline, the bromine atom at the 4-position of the aniline ring is the reactive site for this transformation.

While direct studies on this specific substrate are not prevalent, research on analogous unprotected ortho-bromoanilines demonstrates that such couplings are indeed feasible. nih.govrsc.org The reaction would involve the coupling of this compound with a suitable boronic acid or boronic ester in the presence of a palladium catalyst, such as those based on phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). nih.govnih.gov The choice of catalyst, base, and solvent is crucial for achieving high yields and can be influenced by the steric and electronic properties of the coupling partners. nih.govrsc.orgnih.gov For instance, sterically hindered substrates may require more sophisticated ligand systems to facilitate the reaction. nih.gov The general applicability of the Suzuki-Miyaura reaction to a wide range of functional groups suggests that the secondary amine and the fluorobenzyl group in the target molecule would be well-tolerated under appropriate conditions. nih.govmdpi.com

A representative Suzuki-Miyaura coupling reaction is depicted below:

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound This table is illustrative and based on typical outcomes of Suzuki-Miyaura reactions.

| Coupling Partner (Ar-B(OH)₂) | Catalyst System (Illustrative) | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | N-(2-fluorobenzyl)-2-methyl-[1,1'-biphenyl]-4-amine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | N-(2-fluorobenzyl)-4'-methoxy-2-methyl-[1,1'-biphenyl]-4-amine |

| Thiophene-2-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | N-(2-fluorobenzyl)-2-methyl-4-(thiophen-2-yl)aniline |

Beyond the Suzuki-Miyaura reaction, the bromo-substituent on this compound serves as a versatile anchor for other important palladium-catalyzed cross-coupling reactions.

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. researchgate.netorganic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst and a base. researchgate.netmdpi.com The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would be expected to yield the corresponding 4-alkenyl-N-(2-fluorobenzyl)-2-methylaniline. The success of the reaction can depend on the choice of catalyst, with various phosphine ligands and N-heterocyclic carbenes being employed to optimize reactivity. rsc.orgresearchgate.net

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, a reaction co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This would introduce an alkynyl moiety at the 4-position of the aniline ring. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org

The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This method is valued for its high reactivity and functional group tolerance. jk-sci.com Coupling of this compound with an organozinc reagent would provide a direct route to various C-C linked structures.

Table 2: Potential Cross-Coupling Reactions at the Bromo Position This table is illustrative and based on the general scope of these reactions.

| Reaction Type | Coupling Partner | Catalyst System (Illustrative) | Expected Product Class |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-Alkenyl-N-(2-fluorobenzyl)-2-methylaniline |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Alkynyl-N-(2-fluorobenzyl)-2-methylaniline |

| Negishi Coupling | Organozinc (e.g., Phenylzinc chloride) | Pd(PPh₃)₄ | 4-Aryl/Alkyl-N-(2-fluorobenzyl)-2-methylaniline |

Functional Group Transformations of the Secondary Amine

The secondary amine in this compound is a nucleophilic center that can readily undergo various functional group transformations, allowing for the introduction of a wide range of substituents.

Acylation of the secondary amine can be achieved by reacting it with acyl chlorides or anhydrides in the presence of a base. ncert.nic.in This reaction would convert the secondary amine into an amide. For example, treatment with acetyl chloride would yield N-(4-bromo-2-methylphenyl)-N-(2-fluorobenzyl)acetamide. The reaction is generally high-yielding and proceeds under mild conditions. nih.gov

Sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to form a sulfonamide. organic-chemistry.orgresearchgate.net This transformation is a common strategy in medicinal chemistry to introduce the sulfonamide functional group. acs.orgmdpi.com The reaction of this compound with a sulfonyl chloride would be expected to proceed efficiently. acs.org

Carbamoylation can be accomplished by reacting the amine with an isocyanate or a carbamoyl (B1232498) chloride to produce a urea (B33335) derivative. This introduces a carbamoyl group and further diversifies the molecular structure.

Table 3: Functionalization of the Secondary Amine This table is illustrative and based on standard amine chemistry.

| Reaction Type | Reagent | Product Functional Group |

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

| Carbamoylation | Phenyl isocyanate | Urea |

The N-(2-fluorobenzyl)aniline scaffold provides opportunities for intramolecular cyclization reactions to form novel heterocyclic systems. Depending on the reaction conditions and the introduction of other functional groups, various ring systems can be envisioned. For instance, intramolecular cyclization reactions involving the secondary amine and one of the aromatic rings could lead to the formation of nitrogen-containing heterocycles. researchgate.netnih.govbeilstein-journals.org The specific pathways and resulting products would depend on the reagents and catalysts employed. mit.edu

Reactivity of the Aromatic Rings

Both the bromo-substituted aniline ring and the fluorobenzyl ring are susceptible to electrophilic aromatic substitution, although their reactivity is influenced by the existing substituents.

The aniline ring is highly activated towards electrophilic substitution due to the electron-donating nature of the amino group. byjus.com The ortho- and para-positions relative to the amine are particularly electron-rich. In this compound, the para-position is blocked by the bromine atom. The ortho-position at C6 is sterically hindered by the bulky N-(2-fluorobenzyl) group. Therefore, electrophilic attack is most likely to occur at the C6 position, and to a lesser extent at the C3 and C5 positions.

The 2-fluorobenzyl ring is influenced by the fluorine atom, which is an ortho-, para-directing deactivator for electrophilic substitution. The benzyl (B1604629) group itself is attached to the nitrogen, which will also affect its electronic properties.

Studies on Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound is conducive to intramolecular reactions that can lead to the formation of complex heterocyclic systems.

The "halogen dance" is a known rearrangement reaction where a halogen atom migrates from one position to another on an aromatic ring under the influence of a strong base. wikipedia.orgresearchgate.net This process proceeds via a series of deprotonation and halogen-transfer steps. ias.ac.inbeilstein-archives.org

Mechanism: For this compound, treatment with a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) could deprotonate one of the unsubstituted carbon atoms on the aniline ring (C3 or C5). The resulting aryl anion could then induce an intramolecular transfer of the bromine atom, leading to a regioisomeric bromoaniline derivative. The ultimate position of the bromine is determined by the thermodynamic stability of the possible aryl anion intermediates. whiterose.ac.uk This rearrangement offers a pathway to substituted isomers that may not be directly accessible.

Table 4: Potential Bromine Migration

| Reagents | Intermediate | Potential Product |

|---|---|---|

| LDA, THF, -78 °C | Lithiated aniline intermediate | 3-Bromo-N-(2-fluorobenzyl)-2-methylaniline or 5-Bromo-N-(2-fluorobenzyl)-2-methylaniline |

The bromine atom can serve as a precursor for a radical species, which can then undergo intramolecular cyclization. This is a powerful strategy for constructing fused heterocyclic rings.

Radical Generation and Cyclization: Treatment of this compound with a radical initiator (like AIBN) and a radical mediator (such as tris(trimethylsilyl)silane, (TMS)₃SiH) can generate an aryl radical at the C4 position. beilstein-journals.org This highly reactive intermediate could then attack the adjacent fluorobenzyl ring intramolecularly. The most likely pathway is a 6-endo cyclization, where the radical attacks the C1' carbon of the fluorobenzyl ring (the one attached to the nitrogen), which could ultimately lead to phenanthridine-type structures after subsequent reaction steps. Such radical cyclizations are well-documented for synthesizing polycyclic heteroaromatics. researchgate.netnih.gov

Table 5: Potential Radical-Mediated Ring Closure

| Reagents/Conditions | Key Intermediate | Potential Cyclized Product Core Structure |

|---|---|---|

| (TMS)₃SiH, AIBN, Toluene, Heat | Aryl radical at C4 | Dihydrophenanthridine derivative |

| Bu₃SnH, AIBN, Heat | Aryl radical at C4 | Dihydrophenanthridine derivative |

Computational and Theoretical Investigations of 4 Bromo N 2 Fluorobenzyl 2 Methylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline, DFT calculations would provide fundamental insights into its behavior and properties.

Electronic Structure, Frontier Molecular Orbital (FMO) Analysis, and Molecular Electrostatic Potential (MESP) Mapping

A DFT study of this compound would begin with the optimization of its molecular geometry to find the lowest energy conformation. Following this, the electronic properties would be analyzed.

Electronic Structure: The calculations would determine the distribution of electrons within the molecule, identifying regions of high and low electron density. This is crucial for understanding the molecule's polarity and how it interacts with other chemical species.

Frontier Molecular Orbital (FMO) Analysis: This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MESP) Mapping: An MESP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. It uses a color scale to indicate regions that are electron-rich (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, the MESP map would likely show negative potential around the nitrogen and fluorine atoms due to their high electronegativity, and positive potential around the hydrogen atoms.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structure validation.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts for each proton and carbon atom in this compound would be compared to experimental spectra to confirm the molecular structure.

Vibrational Frequencies: The vibrational (infrared and Raman) frequencies of the molecule would also be calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to identify characteristic vibrational modes of the functional groups present in the molecule, such as the N-H stretch, C-Br stretch, and aromatic C-H bends.

Reactivity Descriptors (e.g., Ionization Energy, Electron Affinity, Chemical Hardness, Nucleophilicity Index)

From the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound.

| Descriptor | Formula | Description |

| Ionization Energy (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's overall electrophilic nature. |

| Nucleophilicity Index (Nu) | Nu = 1/ω | A measure of the molecule's nucleophilic character. |

These descriptors would provide a quantitative basis for understanding the reactivity of the title compound in various chemical reactions.

Molecular Modeling and Conformational Analysis

Molecular modeling of this compound would involve exploring its potential energy surface to identify all possible stable conformations (rotamers). This is particularly important due to the rotational freedom around the C-N single bond and the C-C bond of the benzyl (B1604629) group. Conformational analysis helps in understanding how the spatial arrangement of the atoms affects the molecule's stability and properties. The relative energies of different conformers would be calculated to determine the most stable structure, which is essential for accurate predictions of other properties.

Reaction Mechanism Elucidation through Transition State Calculations

For any chemical reaction involving this compound, computational methods can be used to elucidate the reaction mechanism. This involves identifying the transition state—the highest energy point along the reaction pathway. By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is a critical factor in understanding the reaction rate. For example, in a nucleophilic substitution reaction at the bromine-bearing carbon, transition state calculations would reveal the energetic barrier and the geometry of the intermediate complex.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For a series of related compounds including this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. This would involve calculating a variety of molecular descriptors (e.g., topological, electronic, and steric) and then using statistical methods to correlate these descriptors with the experimental property of interest. Such models are valuable for predicting the properties of new, unsynthesized compounds.

Analysis of Steric and Electronic Effects of Substituents on Molecular Properties

Due to the absence of specific research on This compound , no detailed research findings or data tables concerning the analysis of its steric and electronic effects can be provided.

A computational analysis of this molecule would typically involve:

Electronic Effects: Investigating how the electron-withdrawing nature of the bromine and fluorine atoms, and the electron-donating effect of the methyl group, influence the electron density distribution across the molecule. This would involve calculating parameters such as Mulliken charges, natural bond orbital (NBO) analysis, and mapping the molecular electrostatic potential (MESP). The MESP would be particularly insightful, highlighting regions of positive and negative potential that are susceptible to electrophilic and nucleophilic attack, respectively.

Steric Effects: Quantifying the steric hindrance introduced by the ortho-methyl group on the aniline (B41778) ring and the N-(2-fluorobenzyl) group. The non-planar arrangement, including the dihedral angles between the phenyl rings, would be a key aspect of this analysis. The size and orientation of these groups would significantly impact the molecule's ability to interact with other chemical species.

Without dedicated computational studies, any discussion of these effects would be purely speculative and would not meet the required standard of scientific accuracy based on detailed research findings.

An in-depth analysis of the chemical compound this compound reveals significant potential for the generation of diverse molecular architectures. This article explores the derivatization strategies and analogue synthesis centered around this scaffold, focusing on systematic modifications to explore chemical space, diversification of its aromatic systems, and the synthesis of novel polymeric structures.

Derivatization Strategies and Analogue Synthesis

The structural framework of 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline offers multiple avenues for chemical modification. These derivatization strategies are pivotal for exploring the chemical space and developing analogues with potentially enhanced properties for various applications in materials science and medicinal chemistry.

Role of 4 Bromo N 2 Fluorobenzyl 2 Methylaniline As a Building Block in Advanced Organic Synthesis

As a Versatile Intermediate in the Synthesis of Complex Organic Molecules and Heterocyclic Systems

The unique structural features of 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline, which include a reactive bromine atom, a sterically influential methyl group, and a flexible N-(2-fluorobenzyl) substituent, position it as a highly valuable intermediate in the field of organic synthesis. The bromine atom, in particular, serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental to the construction of complex carbon-carbon and carbon-heteroatom bonds, which form the backbone of many pharmacologically active molecules and functional materials.

The strategic placement of the bromine atom at the 4-position of the aniline (B41778) ring influences the regioselectivity of subsequent chemical transformations. This allows for the precise introduction of diverse functional groups, leading to the generation of a broad spectrum of molecular derivatives. For instance, the synthesis of polysubstituted aromatic compounds, which are prevalent motifs in medicinal chemistry, can be efficiently achieved using this compound as a starting material. A patent for the production of the related compound, 4-bromo-2-methylaniline (B145978), outlines a multi-step process involving arylamine protection, bromination, and subsequent hydrolysis, highlighting the industrial relevance of such brominated aniline cores.

Furthermore, the presence of the aniline nitrogen and the fluorinated benzyl (B1604629) group facilitates the construction of various heterocyclic systems. Through intramolecular cyclization reactions, a range of nitrogen-containing heterocycles, such as quinolines, quinazolines, and benzodiazepines, can be accessed. These heterocyclic scaffolds are of paramount importance as they constitute the core structures of numerous natural products and synthetic drugs. The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for biologically active compounds, from 4-bromo-2-fluoroaniline (B1266173) demonstrates the utility of bromo-fluoro substituted anilines in constructing complex heterocyclic frameworks.

Integration into Cascade and Tandem Synthetic Sequences

The multifunctionality of this compound makes it an ideal candidate for integration into cascade and tandem synthetic sequences. These sophisticated reaction pathways, where multiple chemical transformations occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.

The presence of multiple reactive sites within the this compound molecule allows for the design of elegant cascade reactions. For example, a reaction sequence could be initiated by a palladium-catalyzed cross-coupling reaction at the bromine position, followed by an intramolecular cyclization involving the aniline nitrogen or the benzyl group. This approach enables the rapid assembly of complex polycyclic structures from a relatively simple starting material.

The development of such cascade processes is a key area of modern organic synthesis, as it aligns with the principles of green chemistry. By minimizing the number of synthetic steps and purification procedures, these methods not only save time and resources but also reduce the environmental impact of chemical manufacturing. The strategic design of cascade reactions utilizing building blocks like this compound is crucial for the efficient and sustainable production of valuable chemical entities.

Contribution to the Development of Chemical Libraries for Material Science Research

The ability to systematically modify the structure of this compound through various chemical reactions makes it a valuable scaffold for the creation of chemical libraries. These libraries, consisting of a large number of structurally related compounds, are essential tools in material science for the discovery of new materials with desired properties.

By systematically varying the substituents on the aromatic ring or modifying the N-(2-fluorobenzyl) group, a diverse collection of derivatives can be synthesized. These compounds can then be screened for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electronic properties of the molecule, which are critical for these applications, can be fine-tuned by introducing electron-donating or electron-withdrawing groups.

Future Research Directions and Perspectives in the Chemistry of 4 Bromo N 2 Fluorobenzyl 2 Methylaniline

Development of More Atom-Economical and Stereoselective Synthetic Methods

The synthesis of N-aryl benzylamines, including 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline, traditionally relies on methods such as the N-alkylation of anilines with benzyl (B1604629) halides. While effective, these methods often generate stoichiometric amounts of salt byproducts, reducing their atom economy. Future research should focus on greener, more efficient synthetic strategies.

While this compound itself is achiral, the development of stereoselective methods would be crucial if chiral centers were introduced into the backbone. Research into asymmetric catalytic systems could enable the synthesis of specific enantiomers or diastereomers of more complex derivatives, which is of paramount importance in fields such as medicinal chemistry and materials science.

Table 1: Comparison of Synthetic Strategies for N-Aryl Benzylamines

| Method | Reactants | Catalyst/Reagent | Byproduct | Atom Economy | Key Advantage |

|---|---|---|---|---|---|

| Traditional N-Alkylation | Aniline (B41778), Benzyl Halide | Base (e.g., K₂CO₃) | Inorganic Salt | Low | Well-established, reliable |

| Dehydrative Coupling | Aniline, Benzyl Alcohol | Ni, Fe, or Au Catalyst | Water | High | Environmentally benign, high atom economy thieme.deacs.org |

| Reductive Amination | Aniline, Benzaldehyde (B42025) | Reducing Agent (e.g., NaBH₄) | Varies with reductant | Moderate | Uses readily available aldehydes |

Exploration of Novel Catalytic Transformations and C-H Activation Strategies

The molecular structure of this compound is ripe for exploration through modern catalytic methods, particularly those involving C-H activation and cross-coupling. The bromine atom serves as a classical handle for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. nih.govresearchgate.net Future work could systematically explore a broad range of coupling partners to generate extensive libraries of derivatives, transforming the bromo-substituent into diverse functional groups (e.g., aryl, alkynyl, amino, cyano).

Beyond the C-Br bond, direct C-H activation presents a powerful tool for late-stage functionalization, avoiding the need for pre-functionalized starting materials. le.ac.uk Research could target the regioselective functionalization of the various C-H bonds on both the aniline and the benzyl rings. For instance, palladium-catalyzed meta-C–H bromination or chlorination has been demonstrated on aniline derivatives, suggesting that further halogenation of the aniline ring could be selectively achieved. nih.gov Similarly, strategies for para-C-H alkylation of anilines could be investigated to introduce new substituents. le.ac.uk The N-benzyl group itself might act as a directing group to facilitate ortho-C-H functionalization on the aniline ring, opening pathways to novel substitution patterns. The development of radical-based halogenation methods, which have been used for the meta-selective halogenation of azines, could also be adapted for this scaffold. nih.gov

Table 2: Potential Catalytic Transformations for Derivatization

| Transformation Type | Target Bond | Potential Reaction | Catalyst Example | Potential Outcome |

|---|---|---|---|---|

| Cross-Coupling | C-Br | Suzuki Coupling | Pd(PPh₃)₄ | Introduction of new aryl/vinyl groups nih.govresearchgate.net |

| Cross-Coupling | C-Br | Buchwald-Hartwig Amination | Pd-based | Formation of diaryl or alkyl-aryl amines |

| C-H Activation | Aniline Ring C-H | Directed ortho-Metalation | n-BuLi | Functionalization adjacent to the amine |

| C-H Activation | Aniline Ring C-H | para-Alkylation | H₂O·B(C₆F₅)₃ | Introduction of alkyl groups at the para-position le.ac.uk |

| C-H Activation | Benzyl Ring C-H | Late-Stage Halogenation | Various | Introduction of additional halogens |

Advanced In Silico Methodologies for Predictive Chemical Behavior

Computational chemistry offers a powerful lens through which to predict the behavior of this compound and guide future experimental work. frontiersin.org Advanced in silico methods can provide deep insights into the molecule's electronic structure, reactivity, and potential interactions, saving significant time and resources in the laboratory.

Density Functional Theory (DFT) calculations can be employed to model various molecular properties. nih.gov For example, calculating the Molecular Electrostatic Potential (MEP) map can identify electron-rich and electron-poor regions, predicting the most likely sites for nucleophilic and electrophilic attack. nih.gov This could help rationalize or predict the regioselectivity of the C-H activation strategies discussed previously. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can provide information about the molecule's reactivity and its potential as an electronic material. researchgate.net

Furthermore, computational models can predict the strength of non-covalent interactions, such as hydrogen and halogen bonds. nih.govacs.org The presence of both a bromine and a fluorine atom makes this molecule a potential halogen bond donor, a property increasingly utilized in crystal engineering and drug design. nih.gov Simulating the interaction of this scaffold with biological targets like enzymes or receptors could help in the rational design of new bioactive compounds. These predictive models can accelerate the discovery process by prioritizing synthetic targets with the highest probability of desired activity.

Table 3: Application of In Silico Methods

| Computational Method | Predicted Property | Application in Research |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, bond energies | Predicting stable conformations and reaction thermodynamics |

| Molecular Electrostatic Potential (MEP) | Electron density distribution | Predicting sites for electrophilic/nucleophilic attack nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap | Assessing chemical reactivity and electronic properties researchgate.net |

| Molecular Docking | Binding affinity and mode | Screening for potential biological activity |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with activity/toxicity | Predicting the biological effects of novel derivatives frontiersin.org |

Expanding the Synthetic Utility of the Molecular Scaffold Beyond Current Applications

The true potential of this compound lies in its use as a versatile building block for the synthesis of more complex and functionally diverse molecules. The aniline motif is a core structure in numerous pharmaceuticals, agrochemicals, and materials. le.ac.uk Future research should aim to leverage the unique combination of substituents on this scaffold to access novel chemical space.

By combining the catalytic transformations outlined in section 8.2, a multitude of derivatives can be generated. For example, a Suzuki coupling at the C-Br position followed by a C-H activation on the same or the other ring could rapidly build molecular complexity. The resulting libraries of compounds could then be screened for a wide range of applications.

Given that aniline derivatives are prevalent in bioactive molecules, one major direction is medicinal chemistry. echemi.com The presence of bromine and fluorine atoms can enhance properties like metabolic stability and binding affinity through halogen bonding. Derivatives could be designed as probes or lead compounds for various biological targets. Another promising area is materials science. The N-aryl amine core is a component of many organic electronic materials, and tuning the substituents could lead to new compounds with interesting photophysical or charge-transport properties. The systematic derivatization and exploration of this scaffold will undoubtedly expand its utility far beyond its current state.

Table 4: Potential Derivatization Strategies and Applications

| Derivatization Strategy | Resulting Compound Class | Potential Application Area |

|---|---|---|

| Suzuki/Heck coupling at C-Br | Bi-aryl or styrenyl derivatives | Organic electronics, liquid crystals |

| Buchwald-Hartwig amination at C-Br | Tri- or tetra-substituted amines | Medicinal chemistry, hole-transport materials |

| C-H functionalization of aniline ring | Poly-substituted anilines | Agrochemicals, pharmaceuticals le.ac.uk |

| Cyclization reactions (e.g., Pictet-Spengler) | Heterocyclic compounds (e.g., tetrahydroquinolines) | Alkaloid synthesis, drug discovery |

Q & A

Q. What are the common synthetic routes for 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via two primary routes:

- Bromination/Fluorination : Direct halogenation of aniline derivatives using Br₂ or F₂ gas under controlled temperature (40–60°C) and inert atmospheres to prevent over-halogenation .

- Suzuki Cross-Coupling : Palladium(0)-catalyzed coupling of 4-bromo-2-methylaniline with 2-fluorobenzylboronic acid derivatives. Key parameters include Pd(PPh₃)₄ as a catalyst, K₃PO₄ as a base, and reactions at 90°C for 12–24 hours to achieve yields >90% .

Optimization involves monitoring reaction progress via HPLC and adjusting stoichiometry to minimize byproducts like dehalogenated intermediates.

Q. How is the structural characterization of this compound performed to confirm purity and regiochemistry?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at position 4, fluorine at position 2') and detects impurities. For example, the benzyl proton signal appears at δ 4.3–4.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 308.02 for [M+H]⁺) and isotopic patterns for bromine .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, with SHELX software refining crystal structures (e.g., C-Br bond length ~1.89 Å) .

Advanced Research Questions

Q. What computational approaches are employed to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculations at the B3LYP/6-311++G(d,p) level analyze frontier molecular orbitals (FMOs), revealing HOMO-LUMO gaps (~4.2 eV) that correlate with chemical stability. Molecular electrostatic potential (MESP) maps identify nucleophilic/electrophilic sites (e.g., bromine as an electron-deficient center) .

- Reactivity Descriptors : Ionization energy (I), electron affinity (A), and chemical hardness (η) are computed to predict interactions with biological targets (e.g., η ≈ 2.1 eV indicates moderate reactivity) .

Q. How do microbial degradation pathways impact the environmental fate of this compound?

- Methodological Answer :

- Enzymatic Assays : Rhodococcus rhodochrous strain CTM degrades the compound via meta- or ortho-cleavage pathways. Catechol 1,2-dioxygenase (ortho) and 2,3-dioxygenase (meta) activities are monitored via UV-Vis spectroscopy (e.g., absorbance at 375 nm for meta-cleavage products) .

- Mutant Analysis : Strains lacking catechol 2,3-dioxygenase (e.g., CTM2) are used to isolate degradation intermediates, revealing accumulation of chlorinated metabolites as dead-end products .

Q. What strategies are used to evaluate its potential as a lead compound in drug discovery?

- Methodological Answer :

- In Vitro Screening : Cytotoxicity assays (e.g., MTT on HeLa cells) assess anticancer activity, with IC₅₀ values compared to controls like cisplatin. Fluorine’s electronegativity enhances membrane permeability, quantified via logP measurements (~2.8) .

- Enzyme Inhibition Studies : Molecular docking (AutoDock Vina) predicts binding affinity to target proteins (e.g., tyrosine kinases). Experimental validation uses fluorescence polarization to measure Ki values .

Data Contradictions and Resolution

- Synthetic Yields : While Pd-catalyzed Suzuki coupling achieves >90% yields in small-scale reactions , industrial bromination/fluorination methods report lower yields (60–70%) due to side reactions . Resolution involves optimizing catalyst loading (e.g., 5 mol% Pd) and flow reactors for scalability.

- Degradation Pathways : Strain CTM degrades 2-methylaniline via meta-cleavage, but chlorinated analogs (e.g., 3-chloro-2-methylaniline) show mixed pathways. Contradictions are resolved by mutagenesis studies to identify enzyme specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.